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molecular formula C10H13BrN2O B3055436 5-bromo-N-(tert-butyl)picolinamide CAS No. 647826-69-5

5-bromo-N-(tert-butyl)picolinamide

Cat. No. B3055436
M. Wt: 257.13 g/mol
InChI Key: CSHMSFDZSULBAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09328070B2

Procedure details

5-Bromopicolinic acid (200 mg, 0.99 mmol) was dissolved in dioxane (2 ml) and Hunig's Base (520 μl, 2.97 mmol, 3 equiv.), TBTU (350 mg, 1.09 mmol, 1.1 equiv.) and tert-butyl amine (124 μl, 1.19 mmol, 1.2 equiv.) were added at room temperature. The mixture was stirred for 16 hours at room temperature. The reaction mixture was evaporated and extracted saturated NaHCO3 solution and two times with a small volume of dichloromethane. The crude product was purified by flash chromatography by directly loading the dichloromethane layers onto a silica gel column and eluting with an ethyl acetate:heptane gradient 0:100 to 50:50. The desired 5-bromo-pyridine-2-carboxylic acid tert-butylamide (235 mg, 92% yield) was obtained as a colorless oil, MS: m/e=257.0/259.0 (M+H+).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
520 μL
Type
reactant
Reaction Step Two
Name
Quantity
350 mg
Type
reactant
Reaction Step Two
Quantity
124 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]([OH:10])=O)=[N:6][CH:7]=1.CCN(C(C)C)C(C)C.CN(C(ON1N=NC2C=CC=CC1=2)=[N+](C)C)C.[B-](F)(F)(F)F.[C:42]([NH2:46])([CH3:45])([CH3:44])[CH3:43]>O1CCOCC1>[C:42]([NH:46][C:8]([C:5]1[CH:4]=[CH:3][C:2]([Br:1])=[CH:7][N:6]=1)=[O:10])([CH3:45])([CH3:44])[CH3:43] |f:2.3|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
BrC=1C=CC(=NC1)C(=O)O
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
520 μL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
350 mg
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=C2)N=N1.[B-](F)(F)(F)F
Name
Quantity
124 μL
Type
reactant
Smiles
C(C)(C)(C)N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 16 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated
EXTRACTION
Type
EXTRACTION
Details
extracted saturated NaHCO3 solution and two times with a small volume of dichloromethane
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography
WASH
Type
WASH
Details
eluting with an ethyl acetate

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)(C)(C)NC(=O)C1=NC=C(C=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 235 mg
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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